- Preparation of arylpiperidinylsulfonamide derivatives and analogs for use as CCR3 antagonists, World Intellectual Property Organization, , ,

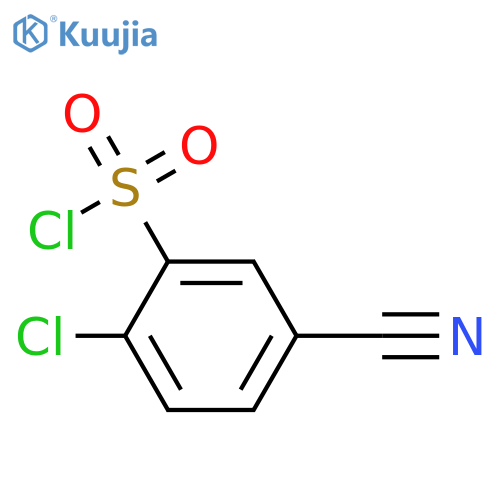

Cas no 942199-56-6 (2-Chloro-5-cyanobenzene-1-sulfonyl chloride)

2-Chloro-5-cyanobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-cyanobenzene-1-sulfonyl chloride

- 2-Chloro-5-cyanobenzenesulfonyl chloride

- 2-chloro-5-cyanophenylsulfonyl chloride

- IUVMCIXSPYERDI-UHFFFAOYSA-N

- CL8736

- FCH926773

- AS06903

- 2-Chloro-5-cyano-benzenesulfonyl chloride

- AX8221757

- Z5374

- ST24022151

- Z1741980080

- 2-Chloro-5-cyanobenzenesulfonyl chloride (ACI)

-

- MDL: MFCD18392427

- インチ: 1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3H

- InChIKey: IUVMCIXSPYERDI-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C(S(Cl)(=O)=O)C(Cl)=CC=1

計算された属性

- せいみつぶんしりょう: 234.92600

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 326

- トポロジー分子極性表面積: 66.3

じっけんとくせい

- 密度みつど: 1.65

- PSA: 66.31000

- LogP: 3.21998

2-Chloro-5-cyanobenzene-1-sulfonyl chloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-Chloro-5-cyanobenzene-1-sulfonyl chloride 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Chloro-5-cyanobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066097-100mg |

2-Chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 96% | 100mg |

¥149.00 | 2024-04-24 | |

| Chemenu | CM255910-1g |

2-Chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95+% | 1g |

$218 | 2022-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AG367-200mg |

2-Chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 96% | 200mg |

410.0CNY | 2021-08-04 | |

| Apollo Scientific | OR931550-5g |

2-Chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95% | 5g |

£222.00 | 2025-02-20 | |

| Enamine | EN300-105986-0.25g |

2-chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95.0% | 0.25g |

$40.0 | 2025-02-21 | |

| Enamine | EN300-105986-2.5g |

2-chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95.0% | 2.5g |

$144.0 | 2025-02-21 | |

| Enamine | EN300-105986-5.0g |

2-chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95.0% | 5.0g |

$250.0 | 2025-02-21 | |

| Enamine | EN300-105986-0.05g |

2-chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95.0% | 0.05g |

$19.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0106-10G |

2-chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 95% | 10g |

¥ 5,511.00 | 2023-04-12 | |

| Ambeed | A395864-100mg |

2-Chloro-5-cyanobenzene-1-sulfonyl chloride |

942199-56-6 | 96% | 100mg |

$29.0 | 2025-02-24 |

2-Chloro-5-cyanobenzene-1-sulfonyl chloride 合成方法

ごうせいかいろ 1

1.2 Reagents: Sodium nitrite Solvents: Water ; -5 °C; 45 min, -5 °C

1.3 Reagents: Sulfur dioxide Catalysts: Cupric chloride , Cuprous chloride Solvents: Acetic acid ; 30 min, rt; rt → 10 °C; < 30 °C

1.4 Reagents: Water ; cooled

ごうせいかいろ 2

1.2 Reagents: Sulfur dioxide , Cupric chloride , Cuprous chloride Solvents: Acetic acid

- Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives, Molecules, 2022, 27(10),

2-Chloro-5-cyanobenzene-1-sulfonyl chloride Raw materials

2-Chloro-5-cyanobenzene-1-sulfonyl chloride Preparation Products

2-Chloro-5-cyanobenzene-1-sulfonyl chloride 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

2-Chloro-5-cyanobenzene-1-sulfonyl chlorideに関する追加情報

2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 942199-56-6)

2-Chloro-5-cyanobenzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride derivative, is a highly reactive and versatile compound widely used in organic synthesis and materials science. With the CAS registry number 942199-56-6, this compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This article delves into the structural characteristics, synthesis methods, and cutting-edge research findings related to this compound.

The molecular structure of 2-chloro-5-cyanobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group at position 1, a chlorine atom at position 2, and a cyano group at position 5. This arrangement imparts the molecule with distinct electronic and steric properties, making it highly suitable for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, including polymer-based composites and nanomaterials.

One of the most notable advancements in the synthesis of benzenesulfonyl chloride derivatives involves the use of electrophilic substitution reactions. Researchers have optimized reaction conditions to achieve higher yields and better selectivity. For instance, a study published in *Journal of Organic Chemistry* demonstrated that employing a mixture of thionyl chloride and aluminum chloride as catalysts significantly enhances the conversion rate of precursor compounds to 2-chloro-5-cyanobenzene-1-sulfonyl chloride. This method not only reduces reaction time but also minimizes byproduct formation, making it environmentally friendly.

The reactivity of benzenesulfonyl chloride derivatives is primarily attributed to the electron-withdrawing nature of the sulfonyl group. This property facilitates nucleophilic aromatic substitution reactions, which are crucial in synthesizing complex organic molecules. A recent breakthrough in this area involves the use of transition metal catalysts, such as palladium complexes, to mediate these reactions. For example, a research team from Stanford University reported that incorporating palladium(II) acetate as a catalyst enables the selective formation of biaryl compounds from benzenesulfonyl chlorides, opening new avenues for drug discovery.

In terms of applications, benzenesulfonyl chlorides have found extensive use in the pharmaceutical industry as intermediates for synthesizing bioactive compounds. A notable example is their role in the development of HIV protease inhibitors, where precise control over steric and electronic properties is essential for achieving desired biological activity. Additionally, these compounds are being explored for their potential in creating advanced materials with tailored electronic properties, such as organic semiconductors for flexible electronics.

Recent advancements in computational chemistry have also contributed to our understanding of the electronic structure and reactivity of benzenesulfonyl chlorides. Using density functional theory (DFT), researchers have mapped out the molecular orbitals responsible for nucleophilic attack on these compounds. These insights have enabled more accurate predictions of reaction outcomes, thereby accelerating drug discovery processes.

Despite its numerous advantages, handling benzenesulfonyl chlorides requires careful consideration due to their high reactivity and potential hazards. Proper safety protocols, including the use of protective equipment and controlled reaction conditions, are essential to ensure safe handling and minimize environmental impact.

In conclusion, 2-chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 942199-56-6) stands out as a critical intermediate in modern organic synthesis. Its unique chemical properties, combined with recent advancements in synthesis methods and applications, underscore its importance across diverse scientific disciplines. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations in chemistry and materials science.

942199-56-6 (2-Chloro-5-cyanobenzene-1-sulfonyl chloride) 関連製品

- 3322-62-1(9-Octadecenamide)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)

- 73069-25-7((±)-Praeruptorin A)

- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)

- 1260220-48-1(tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)

- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)

- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)